4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile
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Overview
Description
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is characterized by a benzenecarbonitrile core substituted with a 1-methyl-2-oxopropoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-methyl-2-oxopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Scientific Research Applications
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the oxopropoxy group can participate in various chemical reactions, modulating the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile can be compared with similar compounds such as:
4-(2-Oxopropoxy)benzenecarbonitrile: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
4-(1-Methyl-2-oxopropoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to distinct chemical properties and applications.
4-(1-Methyl-2-oxopropoxy)benzoic acid: The carboxylic acid group imparts different solubility and reactivity characteristics.
These comparisons highlight the unique features of this compound, making it a valuable compound in scientific research and industrial applications.
Biological Activity
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile, with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various research fields.
The compound features a nitrile group that can engage in hydrogen bonding with amino acid residues in proteins, potentially altering their structure and function. The oxopropoxy group enhances its reactivity, allowing it to modulate enzyme activity and interact with various biological targets.
Key Reactions
- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction : The nitrile group can be reduced to amines using lithium aluminum hydride.
- Substitution : Under specific conditions, the nitrile group may undergo nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It is studied for its ability to influence enzyme kinetics and protein-ligand binding dynamics.
- Therapeutic Potential : Investigations are ongoing regarding its role as a precursor in pharmaceutical synthesis, particularly in developing compounds targeting various diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further exploration.
Case Studies
Several case studies have been conducted to assess the biological implications of this compound:
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorder treatments.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 3: Drug Development
Research focusing on the synthesis of new analogs derived from this compound revealed enhanced biological activity compared to the parent compound. These analogs showed promise as anti-inflammatory agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-(2-Oxopropoxy)benzenecarbonitrile | Lacks methyl group; different reactivity | Lower enzyme interaction |
4-(1-Methyl-2-oxopropoxy)benzaldehyde | Contains aldehyde instead of nitrile | Distinct chemical properties |
4-(1-Methyl-2-oxopropoxy)benzoic acid | Carboxylic acid group; altered solubility | Enhanced solubility but varied activity |
Properties
IUPAC Name |
4-(3-oxobutan-2-yloxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZAHWXTMDSTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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